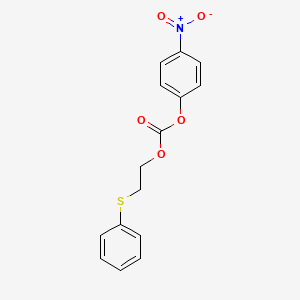
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is an organic compound with the molecular formula C14H12N2O5S2. It is a yellow crystalline powder that is slightly soluble in water but easily dissolves in organic solvents such as ether, acetone, and dimethylformamide . This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate typically involves the following steps :
Esterification: 4-Nitrobenzoic acid reacts with 2-pyridinethiol to form the corresponding ester.
Carbonation: The ester is then reacted with diethyl carbonate to produce 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate.
Substitution: The final step involves reacting the carbonate with ethyl magnesium bromide to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Safety measures are also implemented to handle the chemicals and by-products safely.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can replace the phenylsulfanyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate has several scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: It serves as a linker in the development of antibody-drug conjugates (ADCs), which are used in targeted cancer therapies.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate involves its ability to act as a cleavable linker in biochemical applications . The compound can form stable bonds with proteins or other molecules, which can be cleaved under specific conditions, releasing the active drug or molecule. This property is particularly useful in the development of ADCs, where the compound helps deliver the drug specifically to cancer cells, minimizing side effects on healthy cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl 2-(pyridin-2-yldisulfanyl)ethyl carbonate
- 4-Nitrophenyl 2-(2-pyridyldisulfanyl)ethyl carbonate
Uniqueness
4-Nitrophenyl 2-(phenylsulfanyl)ethyl carbonate is unique due to its specific chemical structure, which provides distinct reactivity and stability. Its ability to act as a cleavable linker in ADCs sets it apart from other similar compounds, making it valuable in targeted drug delivery systems.
Eigenschaften
CAS-Nummer |
821791-94-0 |
|---|---|
Molekularformel |
C15H13NO5S |
Molekulargewicht |
319.3 g/mol |
IUPAC-Name |
(4-nitrophenyl) 2-phenylsulfanylethyl carbonate |
InChI |
InChI=1S/C15H13NO5S/c17-15(20-10-11-22-14-4-2-1-3-5-14)21-13-8-6-12(7-9-13)16(18)19/h1-9H,10-11H2 |
InChI-Schlüssel |
ILFQHNAMWMUGBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCCOC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B12543152.png)
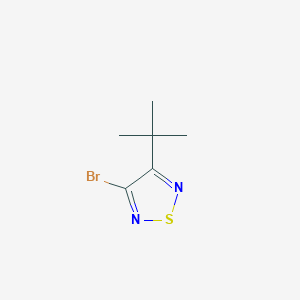
![1-[2-(3,5-Dibromopyridin-2-yl)hydrazinylidene]-4-hydroxynaphthalen-2(1H)-one](/img/structure/B12543173.png)
![[(E)-Diazenediyl]bis[(2-methylphenyl)methanone]](/img/structure/B12543174.png)

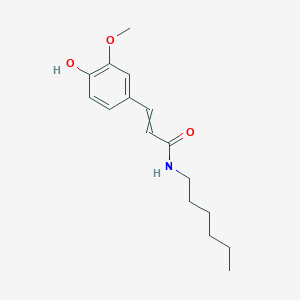
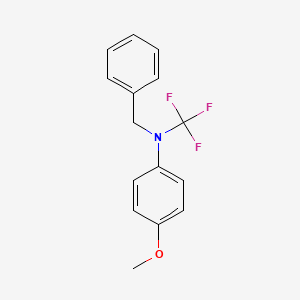

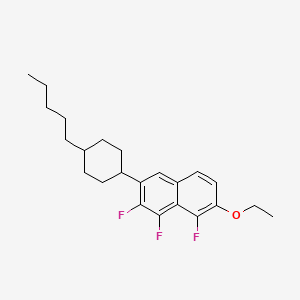
![2-Buten-1-ol, 4-[(4-methoxyphenyl)methoxy]-, (2Z)-](/img/structure/B12543218.png)
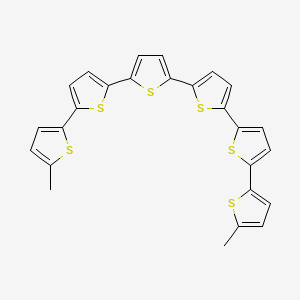
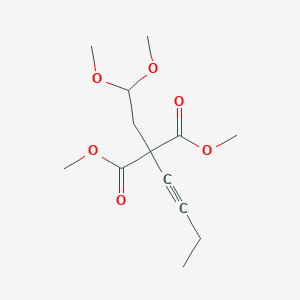
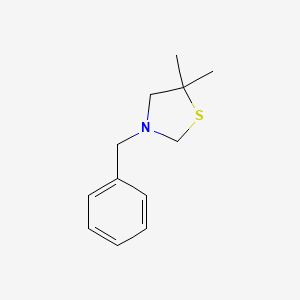
![5-[(4R)-4-phenyl-1,3-dioxan-2-yl]pentan-2-one](/img/structure/B12543245.png)
